molecular formula C22H25N5O3 B12162039 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone

Cat. No.: B12162039
M. Wt: 407.5 g/mol
InChI Key: LAQUKSMQQFUGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone is a complex organic molecule that features a combination of isoquinoline and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone typically involves multi-step organic reactions. The initial step often includes the formation of the isoquinoline core, followed by the introduction of the methoxy groups at the 6 and 7 positions. The tetrazole ring is then synthesized separately and coupled with the isoquinoline derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the tetrazole formation and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.

Comparison with Similar Compounds

Similar Compounds

    (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)phenylmethanone: Lacks the tetrazole ring, which may reduce its binding affinity.

    (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-(propan-2-yl)phenyl}methanone: Lacks the tetrazole ring and has a different substitution pattern on the phenyl ring.

Uniqueness

The presence of both the isoquinoline and tetrazole moieties in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl){4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone makes it unique. This combination enhances its potential biological activity and binding specificity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(2-propan-2-yltetrazol-5-yl)phenyl]methanone

InChI

InChI=1S/C22H25N5O3/c1-14(2)27-24-21(23-25-27)15-5-7-16(8-6-15)22(28)26-10-9-17-11-19(29-3)20(30-4)12-18(17)13-26/h5-8,11-12,14H,9-10,13H2,1-4H3

InChI Key

LAQUKSMQQFUGHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.